2-(3-Chlorophenyl)-1,3,2-dioxaborolane
Description
Properties
CAS No. |
402488-97-5 |
|---|---|
Molecular Formula |
C8H8BClO2 |
Molecular Weight |
182.41 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C8H8BClO2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6H,4-5H2 |
InChI Key |
JOXJSNMBKNEDTQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCO1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Applications:
- Carbon-Carbon Bond Formation: The compound is extensively used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules, including pharmaceuticals and agrochemicals .
- Synthesis of Natural Products: Its ability to facilitate the formation of carbon-carbon bonds makes it invaluable in the total synthesis of natural products and alkaloids .
Case Study:
In a study focused on synthesizing novel aryl acetamide derivatives for malaria treatment, researchers utilized 2-(3-Chlorophenyl)-1,3,2-dioxaborolane to explore structure-activity relationships. This led to the identification of compounds with enhanced potency against malaria parasites .
Drug Development
Applications:
- Modification of Drug Candidates: The unique structure of this compound allows for modifications that enhance the efficacy and selectivity of drug candidates. It is particularly useful in optimizing lead compounds during drug discovery .
- Synthesis of Active Pharmaceutical Ingredients (APIs): The compound plays a crucial role in developing APIs through various synthetic pathways that involve cross-coupling reactions.
Case Study:
In research aimed at developing more effective treatments for fungal infections, 2-(3-Chlorophenyl)-1,3,2-dioxaborolane was employed to synthesize boron-containing small molecules that showed promising antifungal activity .
Applications:
- Detection and Quantification: 2-(3-Chlorophenyl)-1,3,2-dioxaborolane serves as a reagent in analytical methods for detecting specific compounds. This application is crucial for quality control in manufacturing processes .
- Bioconjugation: The compound is also utilized in bioconjugation techniques for labeling biomolecules, which aids in imaging and diagnostic applications.
Case Study:
In analytical studies focusing on quality control within pharmaceutical manufacturing, the compound was used to develop assays that accurately quantify active ingredients in formulations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Derivatives
2-(3,5-Dichlorophenyl)-4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Molecular Formula : C₁₂H₁₅BCl₂O₂
- Molecular Weight : 273.97 g/mol
- Physical State : Solid (exact state unspecified)
- This compound is used as a pinacol boronic ester surrogate .
2-(3-Chloro-5-fluoro-2-Methoxyphenyl)-4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Molecular Formula : C₁₃H₁₇BClFO₃
- Molecular Weight : 286.54 g/mol
- Physical State : Solid
- Key Features : The addition of fluorine and methoxy groups introduces steric and electronic complexity. Fluorine’s strong electronegativity may alter reaction kinetics in photoredox catalysis .
Fluorophenyl Analogs
- Examples :
- 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₂H₁₆BFO₂)
- 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₂H₁₆BFO₂)
- Key Features : Fluorine’s inductive effects reduce electron density at the boron center compared to the 3-chlorophenyl analog. These derivatives are typically colorless liquids, similar to the parent compound, but exhibit distinct ¹⁹F NMR shifts (~-115 ppm for 4-fluorophenyl) .
Alkoxy- and Heterocyclic-Substituted Derivatives
2-(3-Chloro-5-Ethoxyphenyl)-4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Molecular Formula : C₁₅H₂₂BClO₃
- Molecular Weight : 316.61 g/mol
- Key Features : The ethoxy group at the 5-position introduces steric bulk and electron-donating effects, which may hinder electrophilic substitution reactions. This compound is used in enantioselective borylation studies .
Thiophene-Based Analog
- Example : 2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Molecular Formula : C₁₀H₁₄BClO₂S
- Molecular Weight : 244.55 g/mol
- Key Features : The thiophene ring alters conjugation and electronic properties, making this derivative suitable for applications in organic electronics. The sulfur atom may also participate in coordination chemistry .
Trifluoromethyl-Substituted Derivatives
2-(3-Chloro-4-Methoxy-5-Trifluoromethylphenyl)-4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Molecular Formula : C₁₄H₁₇BClF₃O₃
- Molecular Weight : 336.54 g/mol
- Key Features : The trifluoromethyl group is a strong electron-withdrawing substituent, significantly increasing the electrophilicity of the boron center. This compound has a predicted boiling point of 363°C, indicating higher thermal stability .
Comparative Data Table
Key Findings and Implications
- Electronic Effects : Chlorine and fluorine substituents enhance electrophilicity at boron, favoring cross-coupling reactions. Trifluoromethyl groups amplify this effect further .
- Steric Effects : Alkoxy substituents (e.g., ethoxy, methoxy) introduce steric bulk, which may reduce reaction rates in sterically demanding catalytic systems .
- Physical State : Derivatives with multiple halogens or bulky groups (e.g., trifluoromethyl) tend to crystallize as solids, whereas simpler analogs remain liquids .
- Synthetic Yields : Isomeric chloro/methyl derivatives (e.g., a- and b-isomers in ) show lower yields (26%) compared to the parent compound (79% in ), highlighting positional sensitivity in synthesis .
Preparation Methods
Organometallic Synthesis via Grignard/Lithium Reagents
An alternative route involves generating 3-chlorophenylboronic acid in situ from aryl halides, followed by esterification. This method is suitable when starting from 3-chlorophenyl bromide or iodide .
Typical Procedure :
-
Lithiation :
-
Treat 3-chlorophenyl bromide with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C.
-
-
Borylation :
-
Add triisopropyl borate (B(OiPr)₃) to the lithiated intermediate.
-
Hydrolyze with 2 M HCl to yield 3-chlorophenylboronic acid.
-
-
Esterification :
-
React the boronic acid with ethylene glycol and p-TsOH in toluene under reflux.
-
Yield : ~85% (estimated from analogous arylboronic acid syntheses) .
Key Data :
| Step | Conditions |
|---|---|
| Lithiation | −78°C, THF, 1 hour |
| Borylation | 0°C to room temperature |
| Esterification | Reflux, 1–2 hours |
This method is advantageous for substrates where boronic acids are less accessible but requires stringent temperature control.
Transition Metal-Catalyzed Borylation
While less common for ethylene glycol esters, Miyaura borylation can be adapted using diboron reagents. For example, bis(neopentyl glycolato)diboron (B₂neog₂) with palladium catalysts enables direct borylation of 3-chloroaryl halides .
Typical Procedure :
-
Reagents :
-
3-Chloroiodobenzene (1.00 equiv)
-
B₂neog₂ (1.20 equiv)
-
Pd(dppf)Cl₂ catalyst (5 mol%)
-
Potassium acetate (KOAc, 3.00 equiv)
-
Dimethylformamide (DMF, solvent)
-
-
Reaction Setup :
-
Heat at 80–100°C under nitrogen for 12–24 hours.
-
-
Workup :
-
Extract with ethyl acetate, wash with brine, and purify via column chromatography.
-
Yield : ~70–80% (estimated from fluorophenyl analogs).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ |
| Temperature | 80–100°C |
| Time | 12–24 hours |
This method avoids handling reactive organometallic intermediates but requires specialized diboron reagents.
Photoredox Decarboxylative Borylation
A novel approach employs photoredox catalysis to generate boronic esters from carboxylic acids. While primarily used for pinacol esters, this method can be adapted with ethylene glycol .
Typical Procedure :
-
Reagents :
-
3-Chlorophenyl carboxylic acid (1.00 equiv)
-
N-Hydroxyphthalimide (NHP) ester precursor
-
Bis(neopentyl glycolato)diboron (B₂neog₂, 2.00 equiv)
-
Ru(bpy)₃Cl₂ (2 mol%)
-
2,6-Lutidine (1.50 equiv)
-
-
Reaction Setup :
-
Irradiate with blue LEDs in acetonitrile at room temperature for 24–48 hours.
-
-
Workup :
-
Purify via flash chromatography.
-
Yield : ~60–70% (based on decarboxylative borylation of similar substrates) .
Key Data :
| Parameter | Value |
|---|---|
| Light Source | 30 W blue LEDs |
| Additive | 2,6-Lutidine |
| Solvent | Acetonitrile |
This method is notable for its mild conditions but requires optimization for ethylene glycol esters.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Acid-Catalyzed Esterification | Simple setup, high yield | Requires anhydrous conditions | 85–92% |
| Organometallic Synthesis | Versatile for aryl halides | Sensitive to moisture and air | 75–85% |
| Transition Metal Catalyzed | No organometallic intermediates | Expensive catalysts/reagents | 70–80% |
| Photoredox | Mild conditions, functional group tolerance | Low yields for ethylene glycol esters | 60–70% |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(3-Chlorophenyl)-1,3,2-dioxaborolane, and how are yields optimized?
- Methodology : The compound is typically synthesized via cross-coupling reactions using palladium catalysts or through nucleophilic substitution of halogenated precursors. For example, a Suzuki-Miyaura coupling with 3-chlorophenylboronic acid derivatives and pinacol ester precursors under inert atmospheres (e.g., N₂ or Ar) yields the target compound. Column chromatography with eluents like petroleum ether/EtOAc (50:1) achieves 79% purity . Lower yields (e.g., 26%) may arise from competing side reactions or suboptimal eluent ratios, necessitating iterative optimization of solvent polarity and catalyst loading .
- Key Data :
| Reaction Type | Catalyst | Eluent Ratio | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Petroleum ether/EtOAc (50:1) | 79% | |
| Radical borylation | - | Hex/EtOAc (25:1) | 26% |
Q. How is 2-(3-Chlorophenyl)-1,3,2-dioxaborolane characterized structurally?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is critical. For instance:
- ¹H NMR : Aromatic protons at δ 7.35–7.55 ppm (multiplet) and methyl groups at δ 1.30–1.35 ppm (singlet).
- ¹¹B NMR : A peak near δ 30–32 ppm confirms the dioxaborolane ring .
Advanced Research Questions
Q. How do quadrupolar effects in ¹¹B NMR impact structural analysis, and how are these mitigated?
- Methodology : The ¹¹B nucleus (spin-3/2) exhibits rapid relaxation, causing signal broadening. To address this:
Use high-resolution ¹³C NMR with inverse-gated decoupling to minimize splitting.
Employ ¹H-¹¹B correlation experiments (HMBC) to indirectly assign boron-bound carbons.
Validate data with HRMS (e.g., ESI-MS: calculated [M+H]⁺ = 403.2551, observed 403.2551) .
Q. What mechanistic insights exist for its role in radical chain reactions?
- Methodology : The compound acts as a radical precursor via single-electron transfer (SET). For example, under visible-light catalysis, it generates aryl radicals that participate in C–H borylation or cyclopropane formation. Key steps include:
Initiation via photoredox catalysts (e.g., Ru(bpy)₃²⁺).
Propagation through boron-centered radical intermediates.
Termination via radical recombination or hydrogen abstraction .
- Applications : Used in enantioselective α-boryl carbene transformations to synthesize cyclopropane derivatives .
Q. How can conflicting yield data in literature be reconciled?
- Analysis : Discrepancies (e.g., 79% vs. 26% yields) arise from:
Eluent Selection : Polar eluents (EtOAc) improve separation but may reduce recovery.
Substrate Purity : Trace moisture degrades boronates; rigorous drying of reagents/solvents is essential.
Catalyst Efficiency : Pd vs. Ni catalysts alter reaction kinetics and byproduct profiles .
Q. What are its emerging applications in medicinal chemistry?
- Methodology : As a boronic ester, it serves as a bioisostere for carboxylates in drug design. For example:
- Anticancer Agents : Derivatives inhibit glycolysis in prostate cancer by targeting hexokinase-II .
- Antimicrobials : Structural analogs exhibit activity against Gram-positive bacteria via membrane disruption .
Data Contradictions and Troubleshooting
Q. Why are some carbon signals absent in ¹³C NMR spectra?
- Cause : Quadrupolar broadening of ¹¹B obscures directly bonded carbons.
- Solution : Use ¹H-¹³C HSQC or HMBC to assign adjacent carbons. For example, the boron-bound carbon at ~δ 85 ppm is inferred via HMBC correlations to methyl protons .
Q. How to address low yields in radical borylation reactions?
- Optimization Strategies :
Increase radical initiator concentration (e.g., AIBN from 0.1 to 0.3 equiv).
Use chain-transfer agents (e.g., thiols) to prolong radical lifetime.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
